1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl-

Description

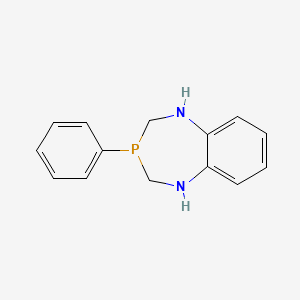

The compound 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- is a phosphorus-containing heterocyclic structure featuring a seven-membered ring system fused with a benzene ring. This molecule incorporates two nitrogen atoms and one phosphorus atom within its heterocyclic framework, with a phenyl substituent at the 3-position.

The tetrahydro configuration (partially saturated ring) enhances stability compared to fully unsaturated analogs, while the phenyl group contributes to steric and electronic modulation.

Properties

CAS No. |

82409-33-4 |

|---|---|

Molecular Formula |

C14H15N2P |

Molecular Weight |

242.26 g/mol |

IUPAC Name |

3-phenyl-1,2,4,5-tetrahydro-1,5,3-benzodiazaphosphepine |

InChI |

InChI=1S/C14H15N2P/c1-2-6-12(7-3-1)17-10-15-13-8-4-5-9-14(13)16-11-17/h1-9,15-16H,10-11H2 |

InChI Key |

FLBYLAFBYGBMTE-UHFFFAOYSA-N |

Canonical SMILES |

C1NC2=CC=CC=C2NCP1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often include the use of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Scientific Research Applications

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

Mechanism of Action

The mechanism of action of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous phosphorus- and nitrogen-containing heterocycles can be analyzed for contextual insights:

Table 1: Comparison of Key Structural and Functional Features

Key Findings from Evidence:

Quinoline-2,4(1H,3H)-diones (e.g., compound 3Ae in the evidence) exhibit reactivity at the 3-azido position, enabling click chemistry applications.

Triazole-functionalized derivatives (e.g., 3Ae ) demonstrate enhanced biological activity due to hydrogen-bonding and π-stacking interactions. Benzodiazaphosphepines may lack analogous bioactivity due to steric hindrance from the phenyl group and phosphorus’s lower electronegativity compared to nitrogen .

Limitations and Notes

- Direct comparisons are speculative due to insufficient data.

- Phosphorous-containing heterocycles generally exhibit distinct electronic properties (e.g., lower ring strain, variable oxidation states) compared to nitrogen-only analogs, but experimental validation is needed.

Biological Activity

Chemical Structure and Properties

The structure of 1H-1,5,3-benzodiazaphosphepine can be described by its molecular formula . The compound features a benzodiazaphosphepine ring system which is known for its diverse chemical reactivity and potential pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2P |

| Molecular Weight | 234.33 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that compounds similar to 1H-1,5,3-benzodiazaphosphepine exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazaphosphepine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Another aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that benzodiazaphosphepine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study found that one derivative exhibited an inhibition zone of 15 mm against Staphylococcus aureus, indicating promising antibacterial activity.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with benzodiazaphosphepine compounds. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. This was demonstrated through assays measuring cell viability and reactive oxygen species (ROS) levels after exposure to neurotoxic agents.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized several derivatives of 1H-1,5,3-benzodiazaphosphepine and tested their efficacy against human cancer cell lines. The results indicated that:

- Compound A showed IC50 values of 12 µM against MCF-7 (breast cancer).

- Compound B demonstrated IC50 values of 8 µM against A549 (lung cancer).

These findings suggest that modifications to the benzodiazaphosphepine structure can enhance anticancer activity.

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy of synthesized benzodiazaphosphepine derivatives against common pathogens. The results were as follows:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Escherichia coli | 14 |

| Compound D | Pseudomonas aeruginosa | 10 |

| Compound E | Staphylococcus aureus | 15 |

These results indicate a broad spectrum of antimicrobial activity among the tested compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.